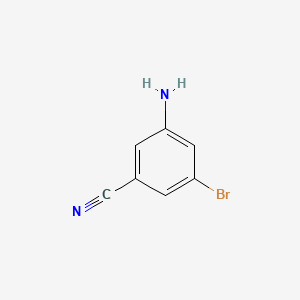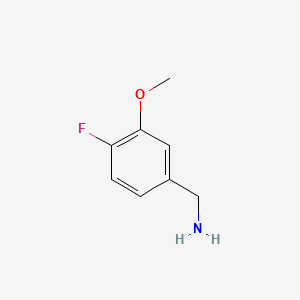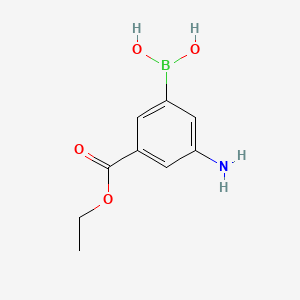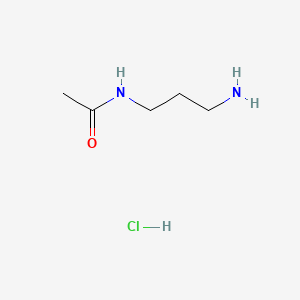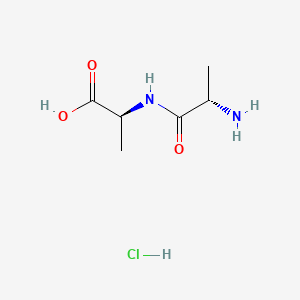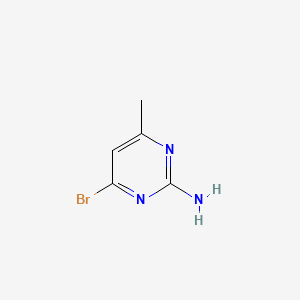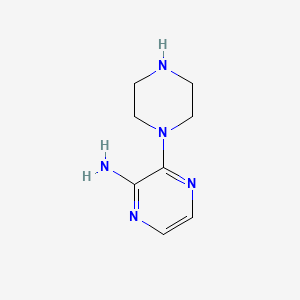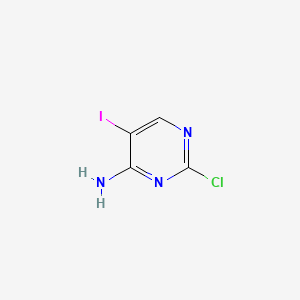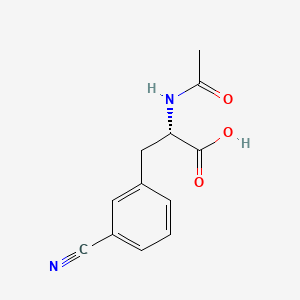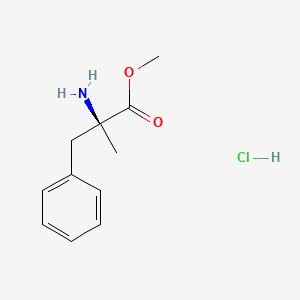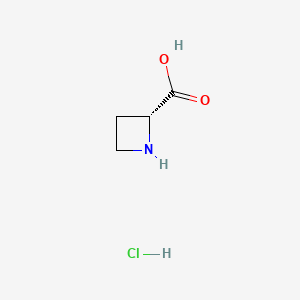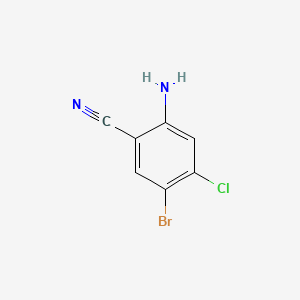
Boc-alpha-methyl-D-4-fluorophenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Boc-alpha-methyl-D-4-fluorophenylalanine” is a biochemical used for proteomics research . It has a CAS Number of 889113-64-8 . The molecular weight of this compound is 297.33 .
Molecular Structure Analysis
The IUPAC name of this compound is (2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-fluorophenyl)-2-methylpropanoic acid . The InChI code is 1S/C15H20FNO4/c1-14(2,3)21-13(20)17-15(4,12(18)19)9-10-5-7-11(16)8-6-10/h5-8H,9H2,1-4H3,(H,17,20)(H,18,19)/t15-/m0/s1 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 297.33 . The storage temperature is between 28 C .Aplicaciones Científicas De Investigación
Synthesis of Conformationally-Constrained Phosphotyrosyl Mimetics
Researchers have synthesized N-Boc (S)-4-(diethylphosphono)-(α-methyl)phenylalanine as part of a study on conformationally-constrained phosphotyrosyl mimetics, which are crucial for peptide synthesis and may aid in understanding cellular signal transduction processes. This synthesis demonstrates the compound's role in developing molecules that mimic the phosphorylation of tyrosine residues, a critical post-translational modification in cellular signaling (Oishi et al., 2004).
Advancements in Peptide Coupling Methods
A comparative study highlighted modern coupling reactions involving Boc-protected amino acid derivatives, underscoring the efficiency of these compounds in synthesizing complex peptides. The research emphasized the versatility of Boc-protected derivatives in facilitating the coupling of hindered peptides, which is fundamental in the development of therapeutic peptides and the study of protein-protein interactions (Spencer et al., 2009).
Large-Scale Synthesis for Pharmaceutical Intermediates
The large-scale synthesis of an N-BOC d-phenylalanine derivative was developed for pharmaceutical applications, highlighting the compound's significance in manufacturing intermediates for drug development. This process showcases the practical aspects of synthesizing Boc-alpha-methyl-D-4-fluorophenylalanine related compounds at an industrial scale, emphasizing their importance in the pharmaceutical industry (Fox et al., 2011).
Role in Drug Research and Development
Synthetic efforts to produce o-, m-, and p-Boc-L-methylphenylalanines for drug research reveal the compound's utility in enhancing the chemical and biological stability of peptide-based compounds. These efforts underline the importance of Boc-protected amino acids in creating analogs for anti-hypertension drugs, enkephalin analogs, endothelin peptide receptor antagonists, and hormone analogs, showcasing the broad application of these compounds in medicinal chemistry (Li Xiao, 2008).
Imaging and Diagnostic Applications
Research into the uptake of 4-borono-2-(18)F-fluoro-phenylalanine in human glioblastoma cells for boron neutron capture therapy (BNCT) anticipates the therapeutic effects of boron neutron capture therapy with BPA. This study demonstrates the potential of fluorophenylalanine derivatives in medical imaging and cancer therapy, highlighting the importance of Boc-protected amino acids in developing diagnostic and therapeutic agents (Yoshimoto et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
(2R)-3-(4-fluorophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4/c1-14(2,3)21-13(20)17-15(4,12(18)19)9-10-5-7-11(16)8-6-10/h5-8H,9H2,1-4H3,(H,17,20)(H,18,19)/t15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZOMAOEKLIUIA-OAHLLOKOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CC1=CC=C(C=C1)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CC=C(C=C1)F)(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-Boc-2-(4-fluoro benzyl)alanine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

